

Independent Replication of Psora-4 Lifespan Extension: A Comparative Analysis

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Compound of Interest

Compound Name: *Psora-4*

Cat. No.: *B1678303*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported lifespan extension effects of **Psora-4** and other compounds in the nematode worm, *Caenorhabditis elegans*. A critical aspect of this analysis is the current lack of independent replication for the lifespan-extending effects of **Psora-4**, a key factor for consideration in future research and development.

Executive Summary

Psora-4, a voltage-gated potassium channel (Kv1.3) inhibitor, has been identified in a large-scale screen as a compound that extends the lifespan of *C. elegans*. Original research suggests that **Psora-4** acts as a caloric restriction mimetic, with a mean lifespan extension of approximately 25%. This effect is reported to be dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity. However, to date, these findings have not been independently replicated by other laboratories. This guide compares the published data on **Psora-4** with other lifespan-extending compounds, highlighting the available data, proposed mechanisms, and the crucial need for independent validation in the field of aging research.

Table 1: Comparison of Lifespan Extension Effects of **Psora-4** and Alternative Compounds in *C. elegans*

Compound	Reported Mean Lifespan Extension	Model Organism	Key Mechanistic Pathway	Independent Replication Data
Psora-4	25 ± 4% [1]	C. elegans	Caloric Restriction Mimetic, DAF-16/FOXO dependent [1]	Not available
Rapamycin	Variable (reports range from no effect to significant extension) [2] [3] [4]	C. elegans, Yeast, Flies, Mice	Inhibition of TOR signaling [2]	Mixed results, with some studies reporting difficulty in reproduction [2] [3]
Allantoin	~21.9% [5]	C. elegans	Believed to be a Caloric Restriction Mimetic [5]	Limited independent public data
Rifampicin	Lifespan extension reported, synergistic with other compounds [5]	C. elegans	DAF-16/FOXO dependent [5]	Some independent studies exist, often in combination with other drugs.

Experimental Protocols

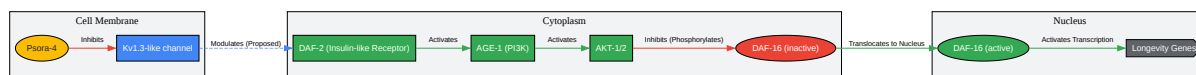
Psora-4 Lifespan Assay in C. elegans (Based on Admasu et al., 2021)

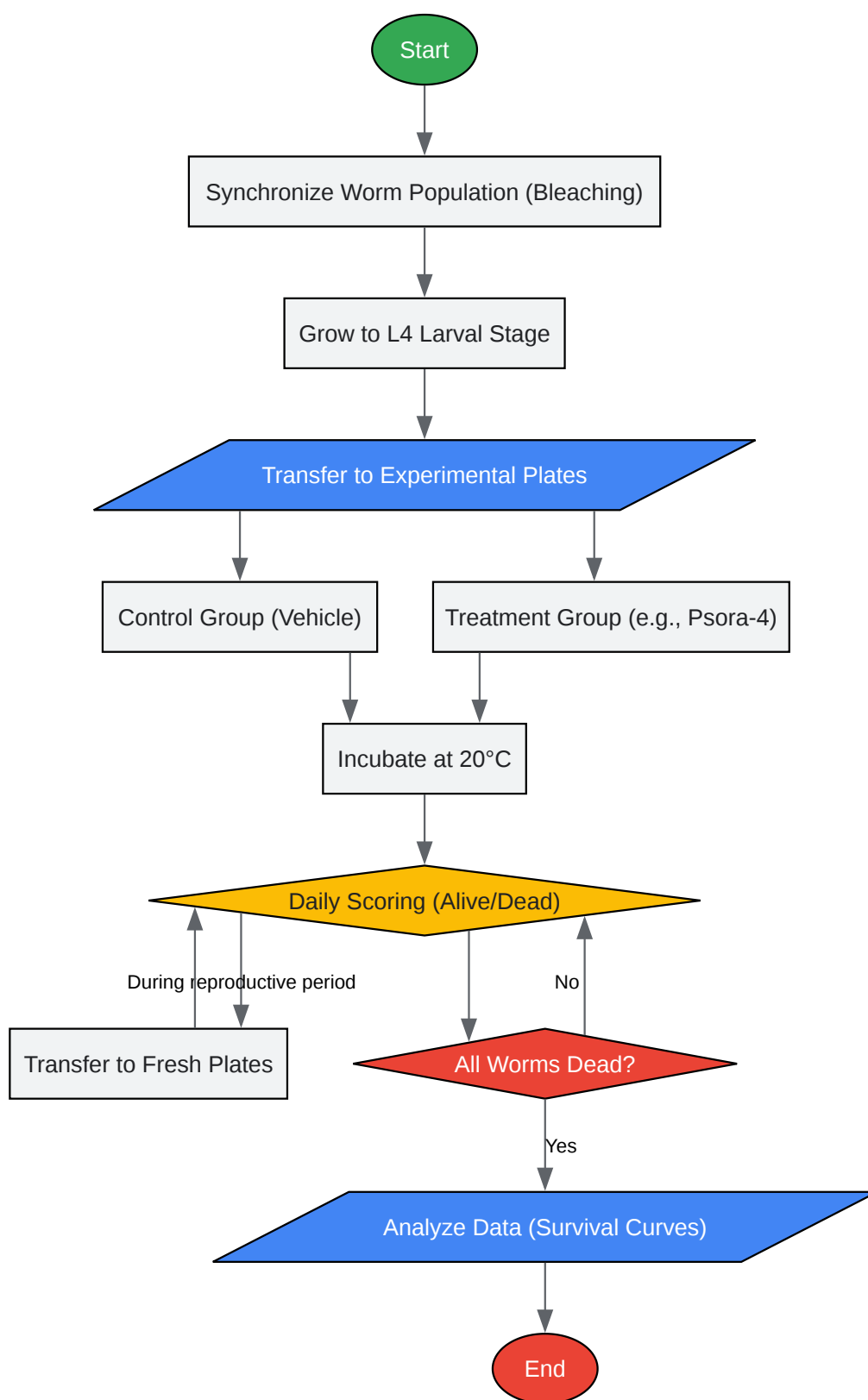
- Model Organism:Caenorhabditis elegans (N2, wild-type)
- Compound Preparation: **Psora-4** was dissolved in DMSO to create a stock solution. The final concentration used in the assays was 100 µM, which was determined to be the optimal dose.
[\[1\]](#)

- Assay Plates: Nematode Growth Medium (NGM) agar plates were seeded with a lawn of *E. coli* OP50, the standard food source for *C. elegans*.
- Synchronization: A synchronized population of worms was obtained by standard bleaching of gravid adults to isolate eggs.
- Treatment: L4 larvae were transferred to NGM plates containing 100 μ M **Psora-4**.
- Lifespan Measurement: Worms were transferred to fresh plates every 2-3 days to separate them from their progeny. The number of living and dead worms was scored every other day. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.^[1]
- Statistical Analysis: Survival curves were generated and statistical significance was determined using the log-rank test.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **Psora-4**'s effect on lifespan and a general workflow for a *C. elegans* lifespan assay.





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